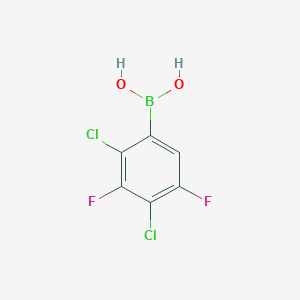

2,4-Dichloro-3,5-difluorophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dichloro-3,5-difluorophenylboronic acid is a chemical compound with the molecular formula C6H3BCl2F2O2 . It has a molecular weight of 226.8 and is used as a reagent in various chemical reactions .

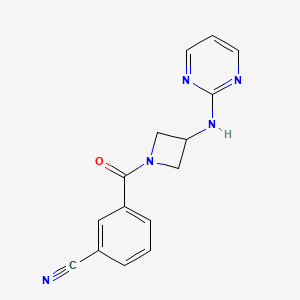

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with two chlorine atoms, two fluorine atoms, and a boronic acid group . The InChI code for this compound is 1S/C6H3BCl2F2O2/c8-4-2(7)1-3(10)5(9)6(4)11/h1,12-13H .Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .Aplicaciones Científicas De Investigación

1. Analytical and Environmental Studies

2,4-Dichloro-3,5-difluorophenylboronic acid is studied in the context of environmental toxicology, particularly in relation to its herbicide properties. Research focuses on understanding its toxicity, mutagenicity, and potential environmental impacts. Notable findings include its widespread use in agricultural and urban activities for pest control and the need for future research on molecular biology aspects, especially gene expression related to exposure in humans or other vertebrates, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Chemical and Physical Properties

There's significant interest in understanding the chemical and physical properties of compounds like 3,5-difluorophenylboronic acid. Studies involve spectroscopic characterization (FT-IR, FT-Raman, NMR, UV) and quantum chemical calculations to understand the structure and behavior of these molecules. This research is foundational for developing applications in various fields, including materials science and pharmaceuticals (Karabacak et al., 2014).

3. Synthesis and Catalysis

Research into the synthesis and catalytic applications of compounds like 2,4-difluorophenylboronic acid is also prominent. This involves exploring methods for synthesizing complex molecules, such as through Suzuki cross-coupling reactions, and studying the catalytic activities of these compounds. These findings have implications for chemical synthesis and industrial applications (Yuqiang, 2011).

4. Environmental Remediation

Another area of research is the use of 2,4-dichlorophenoxyacetic acid in environmental remediation, especially in phytoremediation projects. Studies demonstrate how bacterial endophytes can enhance the phytoremediation of herbicide-contaminated substrates, reducing toxic herbicide residues in crop plants (Germaine et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 2,4-Dichloro-3,5-difluorophenylboronic acid . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The pharmacokinetics of boronic acids are generally influenced by their chemical stability and reactivity .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds with diverse structures and properties .

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a catalyst (typically palladium), the pH of the reaction environment, and the presence of a base . The reaction conditions must be carefully controlled to ensure the successful execution of Suzuki-Miyaura cross-coupling reactions .

Análisis Bioquímico

Biochemical Properties

They can form reversible covalent complexes with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins .

Cellular Effects

Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 2,4-Dichloro-3,5-difluorophenylboronic acid vary with different dosages in animal models .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

(2,4-dichloro-3,5-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F2O2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1,12-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLABFGHQQFZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1Cl)F)Cl)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2424226.png)

![ethyl 4-[2-(3,5-dioxothiomorpholin-4-yl)acetamido]benzoate](/img/structure/B2424227.png)

![1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate](/img/structure/B2424231.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2424232.png)

![Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate](/img/structure/B2424236.png)

![2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B2424243.png)

![[(2R,6R)-6-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/no-structure.png)

![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)